molecular formula C10H17N3O2S B13948145 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanesulfonamide

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanesulfonamide

Cat. No.: B13948145
M. Wt: 243.33 g/mol
InChI Key: UXDRJPCBSOAFFW-UHFFFAOYSA-N
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Description

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a cyclopropyl group attached to the imidazole ring, along with an ethyl group and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanesulfonamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.

    Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.

    Formation of the Ethanesulfonamide Moiety: The ethanesulfonamide group can be introduced through sulfonamide formation reactions using ethanesulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
  • 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride
  • 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol

Uniqueness

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanesulfonamide is unique due to the presence of the ethanesulfonamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

1-(1-cyclopropylimidazol-2-yl)-N-ethylethanesulfonamide

InChI

InChI=1S/C10H17N3O2S/c1-3-12-16(14,15)8(2)10-11-6-7-13(10)9-4-5-9/h6-9,12H,3-5H2,1-2H3

InChI Key

UXDRJPCBSOAFFW-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C(C)C1=NC=CN1C2CC2

Origin of Product

United States

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